![molecular formula C21H20O5 B11165484 ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate CAS No. 6021-27-8](/img/structure/B11165484.png)
ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with benzyl, methyl, and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant anticancer properties. Various studies have demonstrated its effectiveness in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to reduce cell viability in breast cancer models at low concentrations, suggesting its potential as a therapeutic agent against malignancies.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death. In vitro tests have shown that this compound effectively inhibits the growth of various pathogenic bacteria and fungi.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammatory markers in animal models, making it a candidate for treating conditions characterized by inflammation, such as arthritis.
Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly in pest control. This compound has demonstrated effectiveness against various agricultural pests, making it a potential natural pesticide. Its efficacy in disrupting the life cycles of pests can lead to reduced reliance on synthetic pesticides.
Plant Growth Promotion
Preliminary studies suggest that this compound may also promote plant growth by enhancing root development and nutrient uptake. Such properties could be beneficial in developing eco-friendly agricultural practices that aim to increase crop yield while minimizing chemical inputs.
Synthesis and Derivatives
The synthesis of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate typically involves multi-step reactions starting from readily available precursors. The unique substitution pattern of this compound enhances its biological activity compared to simpler derivatives, making it an attractive target for further research and development.
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-[4-methylcoumarin] | Structure | Lacks benzyl group; simpler structure |
Benzyl 2-[4-methylcoumarin] | Structure | Contains a benzoyl group instead of ethoxy |
Ethyl 3-benzylcoumarin | Structure | Different position of substitution on the coumarin ring |
Case Study 1: Anticancer Effects
A recent investigation into the anticancer effects of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate revealed a significant reduction in tumor size in animal models treated with the compound compared to controls. The study emphasized the need for further clinical trials to evaluate its efficacy and safety in humans.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various coumarin derivatives, ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Lacks the benzyl group, leading to different biological activities.
Ethyl 2-[(3-benzyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Lacks the methyl group, which may affect its reactivity and interactions.
Uniqueness
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Overview of Coumarins
Coumarins are a class of compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction conditions include:
- Dissolving 7-hydroxy-4-methylcoumarin in dry acetone.
- Adding potassium carbonate.
- Introducing benzyl bromoacetate.
- Heating the mixture to approximately 50°C for several hours.
- Isolating the product through filtration and recrystallization.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity
The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Its effectiveness varies across different microbial strains.
Antioxidant Activity
This compound acts as a free radical scavenger, donating electrons to reactive oxygen species (ROS) and thereby reducing oxidative stress within cells.
Anticancer Activity
This compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting pathways involved in cell proliferation.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Microbial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 14 - Antioxidant Activity : The compound has shown a high capacity for scavenging free radicals in vitro, with an IC50 value comparable to standard antioxidants like ascorbic acid .
- Anticancer Research : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Studies
A notable case study involved the evaluation of this compound's efficacy against human cancer cell lines. Researchers reported that treatment with ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Properties
CAS No. |
6021-27-8 |
---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C21H20O5/c1-3-24-20(22)13-25-16-9-10-17-14(2)18(21(23)26-19(17)12-16)11-15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3 |
InChI Key |
DHIQUJMOOQRBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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